molecular formula C26H22N2O8S B2736294 ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate CAS No. 397281-38-8

ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate

Cat. No. B2736294
M. Wt: 522.53
InChI Key: IOFPIDQWJMNUOE-UHFFFAOYSA-N
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Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is unique and offers a wide array of biological activities, making it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Facile Synthesis of Benzofuran Derivatives : A study detailed a straightforward synthesis of novel methylenedioxy-bearing benzofuran derivatives, highlighting the utility of benzofuran compounds in organic synthesis and their potential for further functionalization (Gao et al., 2011). This research underscores the versatility of benzofuran frameworks for synthesizing complex organic molecules, which could be relevant for the synthesis and application of the queried compound.
  • Phosphine-Catalyzed Annulation : Research by Zhu et al. demonstrated the use of phosphine catalysis in [4 + 2] annulation reactions, forming highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate and N-tosylimines (Zhu et al., 2003). This study illustrates the potential for catalytic methods to construct complex structures that might be related to or part of the synthesis pathway for the target compound.
  • Anti-inflammatory and Analgesic Activity of Benzofuran Derivatives : A novel series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones was synthesized and evaluated for antimicrobial, anti-inflammatory, and analgesic activities, indicating the biomedical relevance of benzofuran derivatives (Rajanarendar et al., 2013). While this research focuses on biological activities, it suggests that structurally complex benzofuran derivatives can have significant biological effects, potentially guiding the exploration of ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate in biomedical contexts.

Applications in Material Science and Medicinal Chemistry

  • Polymerization Properties of Benzofulvene Derivatives : A study on benzofulvene derivatives related to functionalized indene monomeric units demonstrated spontaneous thermoreversible polymerization, offering insights into the material science applications of structurally complex organic molecules (Cappelli et al., 2007). This research may hint at the potential of the queried compound for creating novel polymers or materials with unique properties.
  • Biological Activities of New Benzofuran Derivatives : Mubarak et al. synthesized new benzofuran derivatives and tested their anti-HIV-1 and HIV-2 activities, showing the potential of such compounds in medicinal chemistry (Mubarak et al., 2007). Though not directly related to the compound , this study underscores the interest in benzofuran derivatives for developing new therapeutic agents.

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research in this area may focus on developing new benzofuran derivatives with improved bioavailability and efficacy against various diseases .

properties

IUPAC Name

ethyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(3-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O8S/c1-4-35-26(30)24-17(3)36-23-13-10-19(15-22(23)24)27(37(33,34)21-11-8-16(2)9-12-21)25(29)18-6-5-7-20(14-18)28(31)32/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFPIDQWJMNUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate

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